molecular formula C9H12O3 B3005317 Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate CAS No. 56505-63-6

Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B3005317
CAS RN: 56505-63-6
M. Wt: 168.192
InChI Key: VULUTFYLPUHEJB-UHFFFAOYSA-N
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Description

“Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the linear formula C9H12O3 . It has a CAS number of 56505-63-6 . The molecular weight of this compound is 168.194 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate” is 1S/C9H12O3/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It should be stored at a temperature of 4 degrees Celsius . The shipping temperature is normal .

Scientific Research Applications

Asymmetric Synthesis

“Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate” has been used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Drug Discovery

The bicyclo [2.2.1]heptane scaffold, which is a part of “Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate”, is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Asymmetric Catalysis

The bicyclo [2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis .

Bioactive Natural Products

Camphor, sordarins, α-santalol and β-santalol are bioactive natural products that contain this structural moiety . These compounds have various functions and are of significant interest in scientific research .

Chemical Research

“Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate” is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in various chemical research applications .

Radical-Induced Alkene Polymerizations

2-methylidene- 7-oxanorbornane 2, a derivative of “Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate”, has been used in radical-induced alkene polymerizations .

Safety and Hazards

This compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-8(11)9-3-2-6(5-9)4-7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULUTFYLPUHEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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